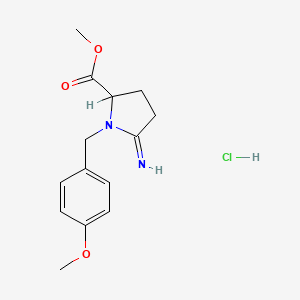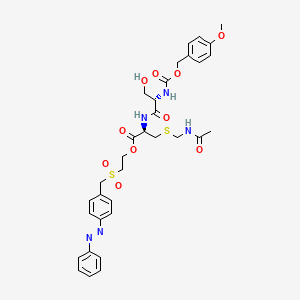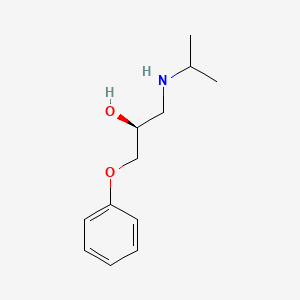
2,2'-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is a complex organogermanium compound It is known for its unique chemical structure, which includes germanium atoms, making it a subject of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride typically involves the reaction of germanium-based precursors with organic compounds. One common method involves the use of rare-earth triflate catalysts for the ring-opening polymerization of 1,3-dioxolane . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while reduction could produce germanium hydrides.
Applications De Recherche Scientifique
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and ring-opening reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride involves its interaction with molecular targets and pathways within cells. The germanium atoms in the compound can interact with biological molecules, potentially leading to the modulation of cellular processes. This interaction may involve the inhibition of specific enzymes or the activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropanoate
- 3,3’-(1,3-Dioxo-1,3-digermoxanediyl)dipropionic acid
Uniqueness
2,2’-((1,3-Dioxo-1,3-digermoxanediyl)dithio)bis-1-propanamine dihydrochloride is unique due to its specific chemical structure, which includes both germanium and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
124187-05-9 |
|---|---|
Formule moléculaire |
C6H18Cl2Ge2N2O3S2 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
2-[[1-aminopropan-2-ylsulfanyl(oxo)germyl]oxy-oxogermyl]sulfanylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H16Ge2N2O3S2.2ClH/c1-5(3-9)14-7(11)13-8(12)15-6(2)4-10;;/h5-6H,3-4,9-10H2,1-2H3;2*1H |
Clé InChI |
MKAOSKWBGMYFNX-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)S[Ge](=O)O[Ge](=O)SC(C)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


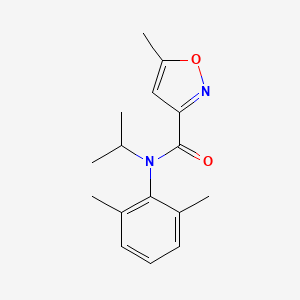

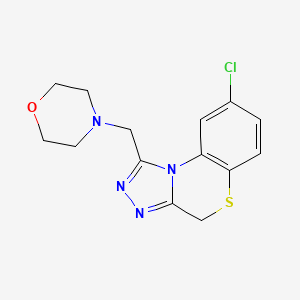
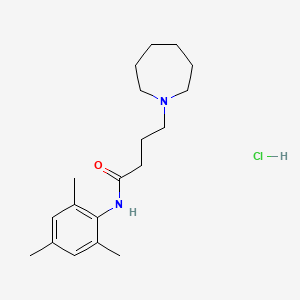
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)



